molecular formula C9H18O2 B159952 Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI) CAS No. 134111-22-1

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI)

Cat. No.: B159952
CAS No.: 134111-22-1
M. Wt: 158.24 g/mol
InChI Key: NQKUHMCAOBVHQC-IWSPIJDZSA-N
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Description

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI) is a complex organic compound with a unique structure that includes an oxirane ring and multiple isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI) typically involves the reaction of suitable precursors under controlled conditions. One common method involves the epoxidation of an appropriate alkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted alcohols or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI) exerts its effects involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can target various molecular pathways and enzymes, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Glycidol: Another oxirane-containing compound with similar reactivity.

    1,2-Epoxylinalool: Contains an oxirane ring and is used in fragrance and flavor industries.

    Oxirane, 2,3-bis(1-methylethyl)-: Shares structural similarities and is used in similar applications.

Uniqueness

Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3bta]-(9CI) is unique due to its specific substitution pattern and the presence of multiple isopropyl groups, which can influence its reactivity and applications in distinct ways compared to other oxirane-containing compounds.

Properties

IUPAC Name

(1R)-2-methyl-1-[(2R,3R)-3-propan-2-yloxiran-2-yl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5(2)7(10)9-8(11-9)6(3)4/h5-10H,1-4H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKUHMCAOBVHQC-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(O1)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1[C@H](O1)[C@@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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